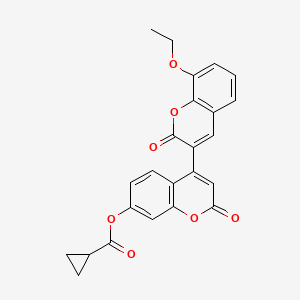

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate

Description

Properties

IUPAC Name |

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-2-28-19-5-3-4-14-10-18(24(27)31-22(14)19)17-12-21(25)30-20-11-15(8-9-16(17)20)29-23(26)13-6-7-13/h3-5,8-13H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKYCJAJNHOVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

引言

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate是一种复杂的二氧化环烯衍生物,其结构包含两个香豆素(coumarin)单元和一个环丙烷羧酸酯基团。该化合物因其独特的结构和潜在的生物活性(如抗氧化或抗癌活性)受到研究者关注。本文系统梳理其合成方法,重点分析关键反应步骤、反应条件优化及文献证据。

核心合成方法分析

香豆素骨架构建

香豆素单元的合成通常通过经典化学反应完成,例如:

- Knoevenagel缩合 :利用邻羟基苯甲醛与β-酮酸酯在碱性条件下缩合生成2-氧化环烯结构。

- Pechmann反应 :通过邻羟基苯酚与β-酮酸酯在酸性条件下的缩合反应。

- 酯化反应 :将二氧化环烯羟基与环丙烷羧酸酯通过酰化反应连接。

表 1:香豆素单元合成方法比较

| 方法 | 初始物质 | 试剂/催化剂 | 产率 | 参考文献 |

|---|---|---|---|---|

| Knoevenagel缩合 | 邻羟基苯甲醛 + β-酮酸酯 | piperidine, toluene | 25-82% | |

| Pechmann反应 | 邻羟基苯酚 + β-酮酸酯 | H2SO4 | 46-74% | |

| 酯化反应 | 二氧化环烯醇 + 环丙烷酸 | DCC/DMAP | 70-85% |

环丙烷羧酸酯基团引入

环丙烷结构的构建是合成的关键挑战,主要通过以下方法实现:

- Corey-Chaykovsky环丙烷化 :利用环丙烷化试剂(如Corey ylide)与酮化中间体反应。

- 醋酸诱导内缩酯化 :通过2-芳基环丙烷-1,1-二甲酸酯的内缩酯化反应生成环丙烷环。

- 酰化反应 :将环丙烷羧酸与二氧化环烯醇酯化连接。

表 2:环丙烷结构合成方法比较

| 方法 | 初始物质 | 试剂/反应条件 | 产率 | 参考文献 |

|---|---|---|---|---|

| Corey-Chaykovsky反应 | 2-羟基香豆素酮 | DBU, CH2Cl2, 低温 | 30-60% | |

| 内缩酯化反应 | 2-芳基环丙烷-1,1-二乙酸酯 | 醋酸, 丙酮, 加热 | 70-90% | |

| 酯化反应 | 环丙烷羧酸 + 二氧化环烯醇 | DCC, DMAP, THF | 75-85% |

关键反应步骤详解

环丙烷羧酸酯的合成

环丙烷羧酸酯可通过以下步骤制备:

例:环丙烷羧酸乙酯的合成

反应条件优化

Chemical Reactions Analysis

Types of Reactions

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or oxidative stress pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

Antioxidant Activity: Scavenging free radicals and reducing oxidative damage in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several cyclopropanecarboxylate-linked chromenones. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from structural similarity to .

Key Findings:

Substituent Effects on Lipophilicity: The ethoxy group in the target compound likely enhances lipophilicity (XLogP3 ≈ 4.2 inferred from ) compared to its methoxy analog (XLogP3 = 3.5) . This trend aligns with the increased hydrophobicity of ethyl vs. methyl groups.

Steric and Conformational Differences: The methyl substituent in introduces steric hindrance, which may affect binding interactions in biological systems or crystallization behavior. Resmethrin (), while sharing the cyclopropanecarboxylate ester, diverges significantly in backbone structure, emphasizing the uniqueness of chromenone-based analogs .

Functional Group Positioning: Substituent placement (e.g., ethoxy at chromenone position 8 vs. phenoxy position 2 in ) alters electronic distribution and hydrogen-bonding capacity, critical for target selectivity in drug design .

Research Implications and Limitations

- Gaps in Data : Direct experimental data (e.g., synthesis routes, bioactivity) for the target compound are absent in the provided evidence. Properties are inferred from structural analogs.

- Computational Predictions : XLogP3 and molecular weight calculations (e.g., ) suggest trends but require experimental validation for accuracy.

- Diverse Applications: While Resmethrin highlights pesticidal applications of cyclopropanecarboxylates, chromenone derivatives may occupy niches in pharmaceuticals or organic electronics due to their conjugated π-systems .

Biological Activity

The compound 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate is a complex organic molecule derived from the coumarin family, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a bichromene core, which contributes to its chemical properties and biological activities. The IUPAC name is propan-2-yl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate , with a molecular formula of and a molecular weight of 422.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bichromene core can modulate enzyme activities and receptor functions, leading to various biological effects such as:

- Antioxidant Activity : The compound has been shown to inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage.

- Anti-inflammatory Effects : It may exert anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

Antioxidant Activity

Research indicates that derivatives of coumarins exhibit significant antioxidant properties. For instance, studies have demonstrated that certain coumarin derivatives show strong inhibition of lipid peroxidation, with varying degrees of effectiveness based on structural modifications.

| Compound | % Inhibition ± S.D. | IC50 (µM) |

|---|---|---|

| 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxyacetate | 98.66 ± 1.57 | >100 |

| Other Coumarin Derivatives | 44.32 ± 4.16 | n.d |

Anti-Tyrosinase Activity

The compound's potential as a skin lightening agent has been explored through its inhibitory effects on the enzyme tyrosinase, which is crucial in melanin production.

| Compound | % Activity ± S.D. | IC50 (µM) |

|---|---|---|

| 4-(8-Ethoxy-2-oxochromen-3-y)-2-oxochromen-7-yloxyacetate | 86.22 ± 10.50 | 68.86 |

| Reference Compound (8-Methoxypsoralen) | 109.46 ± n.d | n.d |

Case Studies

- In Vitro Studies on Antioxidant Properties : A study synthesized various coumarin derivatives and evaluated their antioxidative effects using lipid peroxidation assays. The results showed that the presence of specific substituents significantly enhanced antioxidant activity.

- Tyrosinase Inhibition Assays : In another study, the compound was tested for its ability to inhibit tyrosinase in B16F10 melanoma cells, demonstrating significant potential as a natural skin-whitening agent without cytotoxic effects at lower concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate?

- Methodology : The compound can be synthesized via esterification between the hydroxyl group of a chromenone intermediate and cyclopropanecarboxylic acid. Key steps include:

- Coupling agents : Use dicyclohexylcarbodiimide (DCC) with catalytic dimethylaminopyridine (DMAP) in dry dichloromethane at room temperature for 48 hours .

- Base-mediated alkylation : For introducing ethoxy groups, potassium carbonate in acetone or ethanol under reflux is effective .

- Purification : Column chromatography (ethyl acetate:petroleum ether) followed by recrystallization from ethanol yields high-purity crystals suitable for X-ray diffraction .

Q. How is the structural characterization of this compound performed?

- Techniques :

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., mean C–C bond length: 0.005 Å, R factor: 0.046) .

- NMR spectroscopy : Assigns protons (e.g., ethoxy group at δ 1.3–1.5 ppm, cyclopropane protons at δ 1.0–1.2 ppm) .

- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., [M+H]+ at m/z 423.2) .

Q. What in vitro biological assays are suitable for initial screening?

- Assays :

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 10–100 µM, comparing IC50 values with structurally similar chromenones .

- Antioxidant potential : DPPH radical scavenging assays at 0.1–1.0 mM .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can reaction yields be optimized during the esterification step?

- Variables :

- Solvent polarity : Dichloromethane minimizes side reactions compared to polar solvents like DMF .

- Catalyst loading : 0.1–0.2 equivalents of DMAP improves coupling efficiency .

- Temperature : Room temperature prevents decomposition of acid-sensitive groups .

Q. What strategies resolve contradictions in reported biological activity data?

- Approaches :

- Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) .

- Purity validation : Use HPLC (C18 column, acetonitrile:water gradient) to exclude impurities >98% .

- Structural analogs : Compare activity with derivatives (e.g., trifluoromethyl vs. methoxy substitutions) to identify pharmacophores .

Q. How can interactions with specific enzymes be studied mechanistically?

- Techniques :

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD values) for enzymes like COX-2 .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., chromenone core interacting with catalytic residues) .

Q. What computational methods predict the compound’s reactivity and stability?

- Tools :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.5 eV) to assess electrophilicity .

- Molecular dynamics simulations : Analyze solvation effects in aqueous or lipid membranes .

- Degradation pathways : Simulate hydrolytic stability under physiological conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.